molecular formula C20H12Br2 B1630856 2,2'-Dibromo-1,1'-binaphthyl CAS No. 74866-28-7

2,2'-Dibromo-1,1'-binaphthyl

Cat. No. B1630856
CAS RN: 74866-28-7
M. Wt: 412.1 g/mol
InChI Key: IJUDEFZBMMRSNM-UHFFFAOYSA-N
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Description

2,2'-Dibromo-1,1'-binaphthyl (DBN) is a brominated organic compound belonging to the binaphthyl family. It is used as a reagent for a variety of organic syntheses, and as a chromophore for fluorescence applications. In addition, DBN has been studied for its potential applications in biochemistry and physiology.

Scientific research applications

Understanding Glassy Properties of Polymers

Research has utilized derivatives of 1,1'-binaphthyl, such as 2,2'-Dibromo-1,1'-binaphthyl, to study the glassy properties of polymers. Atropisomeric derivatives of 1,1'-binaphthyl have been employed as probes to understand the motion restrictions and heterogeneity of the polymeric glassy state. These probes, with racemization kinetics slower than previous glass probes, have unveiled new insights below the glass transition temperature of polymers (Park & Green, 2002).

Catalytic Non-Enzymatic Kinetic Resolution

In the field of synthetic organic chemistry, the use of chiral catalysts, including those derived from 1,1'-binaphthyl compounds, has revolutionized the kinetic resolution (KR) of racemic substrates. This process is essential for achieving high enantioselectivity and good yields in the synthesis of chiral compounds. The advancements in catalytic non-enzymatic kinetic resolutions, including those involving 2,2'-Dibromo-1,1'-binaphthyl derivatives, have become increasingly important for asymmetric synthesis (Pellissier, 2011).

properties

IUPAC Name

2-bromo-1-(2-bromonaphthalen-1-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDEFZBMMRSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347302
Record name 2,2'-DIBROMO-1,1'-BINAPHTHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dibromo-1,1'-binaphthyl

CAS RN

74866-28-7
Record name 2,2'-DIBROMO-1,1'-BINAPHTHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dibromo-1,1'-binaphthyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
M Widhalm, C Aichinger, K Mereiter - Tetrahedron Letters, 2009 - Elsevier
Based on an ortho-lithiation protocol of 2,2′-dibromo-1,1′-binaphthyl four tetrasubstituted binaphthyls, 2,2′-dibromo-3,3′-diiodo-, 3,3′-dibromo-2,2′-diiodo-, 2,2′,3,3′-…
Number of citations: 17 www.sciencedirect.com
KJ Brown, MS Berry, KC Waterman… - Journal of the …, 1984 - ACS Publications
Chiral, bidentate ligands based on the 1, 1'-binaphthyl system have achieved remarkable success in certain asymmetric syntheses that have been reported in the literature. …
Number of citations: 97 pubs.acs.org
A Rajca, A Safronov, S Rajca… - Journal of the …, 2000 - ACS Publications
The synthesis of a chiral, nonracemic π-conjugated system with D 2 point group of symmetry and the corresponding chiral carbodianion is described. Cu(II)-mediated oxidation of (R)-2,2…
Number of citations: 84 pubs.acs.org
T Hoshi, T Nakamura, T Suzuki, M Ando… - …, 2000 - ACS Publications
Brominative Si−Si cleavage of 3,4-disila-3,3,4,4-tetramethyl-3,4-dihydrodibenzo[c,g]phenanthrene (3a), LiAlH 4 reduction of the resulting dibromide, and fluorination of the dihydride …
Number of citations: 14 pubs.acs.org
A Nagaki, N Takabayashi, Y Tomida, J Yoshida - researchgate.net
GC analysis was performed on a SHIMADZU GC-2014 gas chromatograph equipped with a flame ionization detector using a fused silica capillary column (column, CBP1; 0.25 mm x 25 …
Number of citations: 0 www.researchgate.net
L Xu, F Li, C Xia, W Sun - Synthetic communications, 2003 - Taylor & Francis
Full article: A New and Efficient Method for the Synthesis of 2,2′-Dibromo-1,1′-binaphthyl Under Microwave Irradiation Skip to Main Content Taylor and Francis Online homepage Taylor …
Number of citations: 6 www.tandfonline.com
S Yasuike, S Okajima, K Yamaguchi, H Seki, J Kurita - Tetrahedron, 2003 - Elsevier
Racemic 2,2′-bis[diarylstibano]-1,1′-binaphthyls [(±)-BINASbs] and 2,2′-bis[di(p-tolyl)bismuthano]-1,1′-binaphthyl [(±)-BINABi], which are the antimony and bismuth congeners of …
Number of citations: 25 www.sciencedirect.com
L Pu - 2009 - books.google.com
Chiral materials have been studied in the Department of Chemistry at the University of Virginia for applications in areas like asymmetric catalysis, enantioselective fluorescent sensing, …
Number of citations: 42 books.google.com
Q Xue, S Huo, T Wang, Z Wang, J Li… - Angewandte …, 2020 - Wiley Online Library
Diphosphine ligands that merge both axial and P‐centered chirality may exhibit superior or unique properties. Herein we report the diastereoselective introduction of P‐centered …
Number of citations: 11 onlinelibrary.wiley.com
S Yasuike, S Okajima, K Yamaguchi, H Seki… - Tetrahedron …, 2000 - Elsevier
Racemic 2,2′-bis[di(p-tolyl)stibano]-1,1′-binaphthyl (BINASb) (±)-2 has been prepared from 2,2′-dibromo-1,1′-binaphthyl 1 via 2,2′-dilithio-1,1′-binaphthyl intermediate, and …
Number of citations: 21 www.sciencedirect.com

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